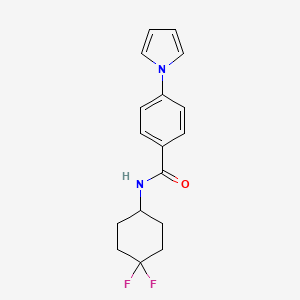

N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is expressed in the outer mitochondrial membrane of many cell types, including immune cells, glial cells, and neurons. DPA-714 has gained significant attention in scientific research due to its potential applications in neuroinflammation, neurodegenerative diseases, and cancer.

Aplicaciones Científicas De Investigación

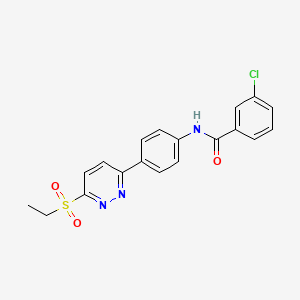

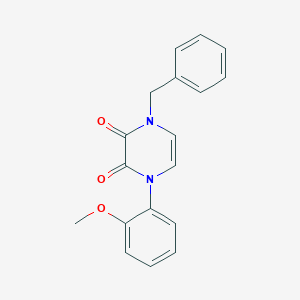

Medicinal Chemistry and Drug Design

Research in medicinal chemistry has explored compounds with structural motifs similar to "N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide," focusing on their potential as antineoplastic and anticonvulsant agents. For example, the study of heterocyclic benzamides has led to the discovery of novel antipsychotic agents, demonstrating the therapeutic potential of benzamide derivatives in treating psychosis with minimal extrapyramidal side effects (Norman et al., 1996).

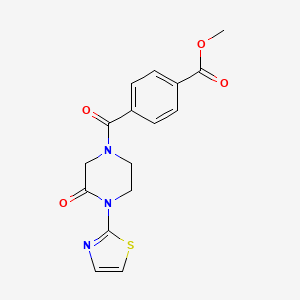

Molecular Engineering and Synthesis

In the realm of molecular engineering, the design and synthesis of compounds bearing a resemblance to "N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide" have been instrumental in advancing our understanding of molecular self-assembly and the development of materials with tailored properties. For instance, the engineering of crystalline solids via metal-directed self-assembly of versatile molecular building units, such as N-(4-pyridyl)benzamide, highlights the potential for creating materials with controlled magnetic properties (Noveron et al., 2002).

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c18-17(19)9-7-14(8-10-17)20-16(22)13-3-5-15(6-4-13)21-11-1-2-12-21/h1-6,11-12,14H,7-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMKHLIGOZWAFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1-Hydroxycyclobutyl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2735094.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2735098.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2735102.png)

![(E)-3-(2-phenylcyclopenta[b]chromen-1-yl)prop-2-enal](/img/structure/B2735109.png)